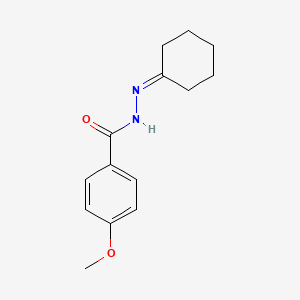

N'-cyclohexylidene-4-methoxybenzohydrazide

Description

N’-cyclohexylidene-4-methoxybenzohydrazide is an organic compound with the molecular formula C14H18N2O2 It is a derivative of benzohydrazide, where the benzene ring is substituted with a methoxy group at the para position and a cyclohexylidene group at the nitrogen atom of the hydrazide moiety

Properties

IUPAC Name |

N-(cyclohexylideneamino)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-18-13-9-7-11(8-10-13)14(17)16-15-12-5-3-2-4-6-12/h7-10H,2-6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNFEESHNDXOEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NN=C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354347 | |

| Record name | N'-cyclohexylidene-4-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302910-62-9 | |

| Record name | N'-cyclohexylidene-4-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-cyclohexylidene-4-methoxybenzohydrazide can be synthesized through the condensation reaction between 4-methoxybenzohydrazide and cyclohexanone. The reaction typically involves mixing equimolar amounts of 4-methoxybenzohydrazide and cyclohexanone in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the desired product. After completion of the reaction, the product can be isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-cyclohexylidene-4-methoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrazone Bond Reactivity

The C=N bond in the hydrazone moiety participates in hydrolysis and nucleophilic addition reactions:

-

Acid-Catalyzed Hydrolysis :

Under acidic conditions (e.g., HCl/EtOH), the hydrazone bond cleaves to regenerate 4-methoxybenzohydrazide and cyclohexanone . -

Base-Mediated Reactions :

In alkaline environments, the compound undergoes tautomerization, favoring the enol form, which can participate in chelation with metal ions .

Cyclization Reactions

The hydrazone group facilitates heterocycle formation:

-

Cyclocondensation with Carbonyl Compounds :

Reacts with diketones or keto-esters in acetic acid to form 1,3,4-oxadiazoles . For example:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acetic acid, reflux (4 h) | 1,3,4-Oxadiazole derivatives | 78–92% |

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating via the hydrazone nitrogen and carbonyl oxygen:

-

Metal Complex Formation :

Forms stable complexes with transition metals (e.g., Cu(II), Ni(II)) in ethanol/water mixtures. These complexes exhibit octahedral geometry, as confirmed by UV-Vis and ESR spectroscopy .

| Metal Salt | Complex Stoichiometry | Geometry | Application |

|---|---|---|---|

| CuCl₂·2H₂O | 1:2 (ligand:metal) | Octahedral | Antimicrobial agents |

| Ni(NO₃)₂·6H₂O | 1:2 | Octahedral | Catalytic studies |

Functional Group Transformations

-

Methoxy Group Reactivity :

The 4-methoxy substituent undergoes demethylation with BBr₃ in dichloromethane to yield phenolic derivatives . -

Hydrazide Oxidation :

Treatment with KMnO₄/H₂SO₄ oxidizes the hydrazide to a carboxylic acid, though this reaction is less common due to competing hydrolysis .

Biological Activity-Related Reactions

-

Enzyme Inhibition :

The compound inhibits fungal lanosterol 14α-demethylase by coordinating to the heme iron, a mechanism inferred from analogous hydrazones . -

Antimicrobial SAR :

Structural modifications (e.g., introducing hydroxy or acetyl groups on the cyclohexane ring) enhance activity against Candida albicans (MIC: 8–32 µg/mL) .

Spectroscopic Characterization

Key spectral data for reaction monitoring:

Stability and Storage

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzohydrazides, including N'-cyclohexylidene-4-methoxybenzohydrazide, exhibit significant antimicrobial properties. These compounds have been evaluated for their efficacy against various bacterial strains and fungi. A study highlighted the synthesis and antifungal evaluation of transition metal complexes derived from hydrazides, showing promising results in inhibiting fungal growth, suggesting potential therapeutic applications in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its ability to induce apoptosis in cancer cells has been noted, making it a candidate for further development as an anticancer agent. The mechanism involves the modulation of various signaling pathways that lead to cell death in malignant cells .

Synthesis of Hydrazones

This compound can be utilized in synthesizing hydrazones through condensation reactions with carbonyl compounds. This reaction is significant in organic synthesis, allowing for the formation of various derivatives that can be further functionalized for different applications .

Catalytic Reactions

Recent studies have explored the use of this compound as a catalyst or catalyst precursor in various organic transformations. For instance, it has been employed in the N,N-dialkylation and cyclization of acylhydrazides using alcohols, showcasing its versatility in facilitating complex organic reactions with high selectivity and yield .

Study on Antifungal Activity

A notable study focused on the synthesis and characterization of metal complexes derived from this compound. The results demonstrated that these complexes exhibited enhanced antifungal activity compared to their non-complexed counterparts, indicating that coordination with metal ions could significantly improve biological efficacy .

Catalytic Efficiency

In another study, the catalytic efficiency of this compound was evaluated in the context of green chemistry. The compound facilitated several reactions under mild conditions, resulting in minimal byproducts and showcasing its potential for sustainable chemical processes .

Data Table: Summary of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cells | |

| Synthesis | Formation of Hydrazones | Useful in organic synthesis |

| Catalysis | N,N-Dialkylation of Acylhydrazides | High selectivity and yield |

| Green Chemistry | Minimal byproducts, sustainable processes |

Mechanism of Action

The mechanism of action of N’-cyclohexylidene-4-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N’-cyclohexylidene-4-methylbenzohydrazide

- N’-cyclohexylidene-4-hydroxybenzohydrazide

- N’-cyclohexylidene-4-nitrobenzohydrazide

Uniqueness

N’-cyclohexylidene-4-methoxybenzohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Biological Activity

N'-Cyclohexylidene-4-methoxybenzohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the methoxy group enhances its lipophilicity, which is critical for biological interactions. The compound can form hydrogen bonds and engage in various interactions with biomolecules, influencing their structure and function.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical cellular processes.

- Disruption of Cellular Processes : By interfering with cellular signaling pathways, it can induce apoptosis in cancer cells.

- Antimicrobial Action : The compound exhibits properties that disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Klebsiella pneumoniae | 32 |

The compound's efficacy against these pathogens suggests its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The mechanism behind this activity involves the activation of caspase pathways leading to programmed cell death, highlighting the compound's potential as a lead for new anticancer drugs.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various hydrazone derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

- Anticancer Research : Another investigation focused on the compound's effects on breast cancer cells. The results demonstrated significant growth inhibition and apoptosis induction at low concentrations, making it a candidate for further development in cancer therapeutics .

- Inflammation Models : In vivo models assessing the anti-inflammatory effects showed that treatment with this compound led to a marked reduction in edema in paw inflammation models, indicating its potential use in inflammatory diseases .

Q & A

Q. What are the standard synthetic protocols for N'-cyclohexylidene-4-methoxybenzohydrazide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via condensation of 4-methoxybenzohydrazide with cyclohexanone under reflux conditions. A standard protocol involves refluxing equimolar quantities of the hydrazide and ketone in absolute ethanol (20 mL) for 5–6 hours, followed by precipitation with distilled water and recrystallization from ethanol, yielding ~80–82% . Optimization strategies include:

- Solvent choice : Polar solvents like ethanol enhance reaction efficiency due to improved solubility of reactants.

- Temperature control : Prolonged reflux (6+ hours) ensures complete imine bond formation.

- Purification : Recrystallization from ethanol minimizes impurities, as evidenced by elemental analysis discrepancies (e.g., C: calc. 64.12%, exp. 63.89%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of benzohydrazide derivatives?

Methodological Answer:

- IR spectroscopy : Identifies key functional groups (e.g., N–H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹) .

- NMR spectroscopy : ¹H NMR confirms hydrazone formation (δ ~8.3 ppm for CH=N) and methoxy group integration (δ ~3.8 ppm) .

- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between aromatic rings: ~6.8°–56.86°) and hydrogen-bonding networks (e.g., O–H⋯O, N–H⋯O) .

Q. How do solvent choices and reaction media influence the synthesis and recrystallization of this compound?

Methodological Answer:

- Synthesis : Ethanol is preferred due to its ability to dissolve both hydrazides and ketones, facilitating Schiff base formation. Methanol or acetonitrile may reduce byproducts but lower yields .

- Recrystallization : Ethanol-water mixtures (4:1 v/v) yield high-purity crystals suitable for X-ray studies, avoiding solvent inclusion artifacts .

Q. What preliminary biological screening approaches are recommended for assessing the antimicrobial or pharmacological potential of this compound?

Methodological Answer:

- Antimicrobial assays : Disk diffusion or microdilution methods against S. aureus and E. coli to determine MIC values (e.g., 25–50 µg/mL) .

- Insulin-enhancing activity : In vitro glucose uptake assays using adipocyte cell lines, with vanadium complexes of benzohydrazides showing enhanced efficacy (e.g., 2.5-fold increase vs. control) .

Advanced Research Questions

Q. How does the coordination chemistry of this compound with transition metals enhance its catalytic activity in epoxidation reactions?

Methodological Answer: The ligand coordinates to metals like Mo(VI) via the phenolate O, imine N, and enolic O atoms, forming octahedral complexes (e.g., [MoO₂(BMH)(EtOH)]). These complexes exhibit high catalytic efficiency in epoxidation:

- Cyclohexene epoxidation : Using t-butylhydroperoxide (TBHP) as an oxidant, yields reach >90% with 95% selectivity .

- Mechanistic insight : Metal coordination stabilizes peroxo intermediates, accelerating oxygen transfer .

Q. What insights do single-crystal X-ray diffraction studies provide into the supramolecular interactions and conformational flexibility of this compound?

Methodological Answer:

- Conformational analysis : Dihedral angles between aromatic rings (e.g., 6.86° in P2₁2₁2₁ space group) indicate planar vs. twisted conformations influenced by substituents .

- Hydrogen-bonding networks : Intramolecular O–H⋯N bonds (S(6) motif) and intermolecular N–H⋯O interactions stabilize crystal packing, forming 2D/3D frameworks .

Q. What molecular mechanisms underlie the insulin-enhancing or antimicrobial effects observed in benzohydrazide derivatives?

Methodological Answer:

- Insulin enhancement : Vanadium complexes derived from benzohydrazides mimic insulin signaling by activating PI3K/Akt pathways, increasing glucose transporter (GLUT4) expression .

- Antimicrobial action : Hydrazone moieties disrupt bacterial cell membranes via lipid peroxidation, as shown by ROS generation assays .

Q. How can quantitative structure-activity relationship (QSAR) models be applied to correlate structural modifications with biological efficacy in this compound class?

Methodological Answer:

Q. How should researchers reconcile discrepancies in reported synthetic yields or spectroscopic data across different studies?

Methodological Answer:

- Yield variability : Differences arise from solvent purity (e.g., absolute vs. 95% ethanol) and cooling rates during crystallization .

- Spectroscopic shifts : Solvent polarity (e.g., DMSO vs. CDCl₃) and crystallographic disorder (e.g., methoxy group occupancy ratios) affect NMR/IR peak positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.